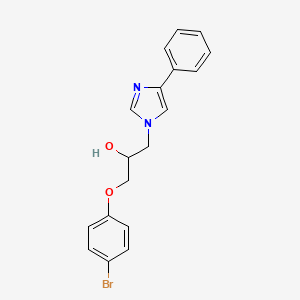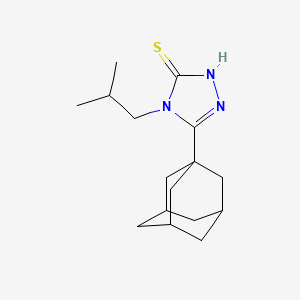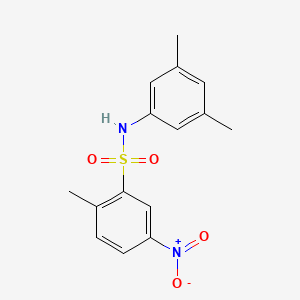![molecular formula C13H14ClN5OS B4080567 N-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]propanamide](/img/structure/B4080567.png)
N-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]propanamide
Overview
Description
N-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]propanamide, also known as CPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as cancer treatment, inflammation, and autoimmune diseases.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]propanamide involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. DHODH inhibition leads to a decrease in the intracellular pyrimidine pool, resulting in the inhibition of DNA synthesis and cell proliferation. Additionally, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. This compound also inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) by suppressing the nuclear factor-κB (NF-κB) pathway. Additionally, this compound has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which play a role in various pathological conditions such as cancer and inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]propanamide is its specificity towards DHODH, which makes it a potential candidate for cancer treatment with minimal side effects. Additionally, this compound has been shown to have good bioavailability and pharmacokinetic properties, making it suitable for oral administration. However, one of the limitations of this compound is its solubility in aqueous solutions, which can affect its effectiveness in in vitro experiments.
Future Directions
The potential applications of N-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]propanamide in various areas such as cancer treatment, inflammation, and autoimmune diseases make it an exciting area of research. Some of the future directions for this compound research include the development of more potent and selective DHODH inhibitors, the investigation of the synergistic effects of this compound with other anti-cancer drugs, and the exploration of its potential applications in other disease conditions such as neurodegenerative diseases and metabolic disorders.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as cancer treatment, inflammation, and autoimmune diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research in this area can lead to the development of novel and effective therapies for various disease conditions.
Scientific Research Applications
N-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]propanamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer. This compound exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been found to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
N-(4-chlorophenyl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5OS/c1-7(21-13-18-10(15)6-11(16)19-13)12(20)17-9-4-2-8(14)3-5-9/h2-7H,1H3,(H,17,20)(H4,15,16,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNMWNVZRQWIFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Cl)SC2=NC(=CC(=N2)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(aminosulfonyl)phenyl]-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B4080485.png)
![1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B4080492.png)

![methyl 6-(4-chlorobenzoyl)-6-ethyl-4,4-dimethyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B4080498.png)
![N-[4-(acetylamino)phenyl]-2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4080505.png)
![N-[1-(1-adamantyl)ethyl]-4-morpholinecarbothioamide](/img/structure/B4080510.png)

![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4080520.png)


![6-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4080538.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4080546.png)
![N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B4080555.png)
